1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride
Description
1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride is a piperidine derivative featuring a benzyl group at position 1, a phenyl group at position 4, and a reactive carbonyl chloride moiety. This compound is structurally characterized by its piperidine backbone, which is substituted with aromatic and electrophilic groups. The hydrochloride salt enhances its stability and solubility in polar solvents.
Properties
IUPAC Name |
1-benzyl-4-phenylpiperidine-4-carbonyl chloride;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO.ClH/c20-18(22)19(17-9-5-2-6-10-17)11-13-21(14-12-19)15-16-7-3-1-4-8-16;/h1-10H,11-15H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZFJVVIUAWMIKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)Cl)CC3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride typically involves multiple steps:
Formation of the Piperidine Ring: The initial step often involves the synthesis of the piperidine ring, which can be achieved through cyclization reactions of appropriate precursors.
Substitution Reactions: The piperidine ring is then substituted with benzyl and phenyl groups. This can be done using nucleophilic substitution reactions where benzyl and phenyl halides react with the piperidine ring.
Introduction of the Carbonyl Chloride Group: The final step involves the introduction of the carbonyl chloride group. This is usually achieved by reacting the substituted piperidine with phosgene (COCl2) under controlled conditions to form the carbonyl chloride functional group.
Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated synthesis systems may be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or alcohols replace the chloride atom.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the benzyl or phenyl groups can be achieved using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines, alcohols, and thiols under basic or neutral conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products:
Substitution Products: Amides, esters, or thioesters depending on the nucleophile used.
Reduction Products: Corresponding alcohols or amines.
Oxidation Products: Carboxylic acids or ketones.
Scientific Research Applications
Scientific Research Applications
The applications of 1-benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride can be categorized into several key areas:
Pharmaceutical Development
- Analgesic Research : This compound is studied as an impurity in the synthesis of analgesics like pethidine hydrochloride. Understanding its role helps in optimizing the synthesis processes for pain relief medications.
- Drug Metabolism Studies : It serves as a model compound to investigate the metabolism of related drugs, aiding in the development of safer and more effective pharmaceuticals.
Chemical Synthesis
- Peptide Synthesis : The compound is utilized as a coupling reagent in peptide synthesis, facilitating the formation of peptide bonds. This application is crucial in developing biologically active peptides for therapeutic uses .
- Intermediate for Therapeutics : It acts as an intermediate in synthesizing various therapeutically active compounds, including those targeting central nervous system disorders .
Analytical Chemistry
- Reference Standard : In analytical chemistry, this compound is employed as a reference standard for method validation and quality control in pharmaceutical formulations .
Case Studies and Research Findings
Several studies highlight the significance of this compound in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride depends on its interaction with biological targets. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The carbonyl chloride group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The benzyl and phenyl groups may contribute to the compound’s binding affinity and specificity for certain molecular targets.
Comparison with Similar Compounds
Functional Group Reactivity
Key Functional Groups in Comparison:
Discussion:
- Carbonyl Chloride vs. Esters/Ketones: The target compound’s carbonyl chloride group is significantly more reactive than esters (e.g., ethoxycarbonyl in ) or ketones (e.g., 4-oxo in ). This makes it a potent acylating agent for synthesizing amides or esters, whereas ester-containing analogs require harsher conditions for nucleophilic substitution.
Structural and Physicochemical Properties
Selected Data:
Key Observations:
- The target compound’s molecular weight (~376.30) is higher than most analogs due to the phenyl and carbonyl chloride groups.
- Decomposition temperatures near 170°C are common in hydrochloride salts of benzyl-piperidine derivatives, as seen in .
Biological Activity
1-Benzyl-4-phenylpiperidine-4-carbonyl chloride hydrochloride is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the class of piperidine derivatives, characterized by a benzyl group and a phenyl group attached to the piperidine ring. Its chemical structure can be represented as follows:
Antidepressant and Neuroprotective Effects
Research indicates that derivatives of piperidine compounds, including this compound, exhibit significant neuroprotective properties. These compounds interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation. A study highlighted that similar compounds showed potent inhibition of serotonin transporters (SERT), suggesting their potential as antidepressants .
The mechanism by which this compound exerts its effects involves modulation of neurotransmitter activity. It is believed to act as an inhibitor of monoamine transporters, thereby increasing the availability of neurotransmitters such as serotonin and dopamine in the synaptic cleft. This action is critical for alleviating symptoms associated with mood disorders .
Study on Monoamine Transporter Selectivity
A computational study focused on human monoamine transporters (DAT, NET, SERT) revealed that certain piperidine derivatives exhibit selective inhibition of these transporters. Notably, one compound demonstrated higher affinity for SERT than paroxetine, a well-known antidepressant . This finding underscores the therapeutic potential of 1-benzyl-4-phenylpiperidine derivatives in treating depression.
Neuroprotective Studies
In vitro studies have demonstrated that piperidine derivatives can protect neuronal cells from oxidative stress-induced apoptosis. These compounds were shown to modulate signaling pathways involved in cell survival, which is particularly relevant for neurodegenerative diseases such as Alzheimer's and Parkinson's .
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, a comparison with other related compounds is useful. The following table summarizes key differences in biological activities:
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1-Benzyl-4-phenylpiperidine | Antidepressant | SERT inhibition |
| 1-(2-Phenylethyl)pyrrolidin-3-yl methanol | Neuroprotective | Neurotransmitter modulation |
| Pyrazolo[3,4-d]pyrimidine derivatives | Anticancer | Cell cycle regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
